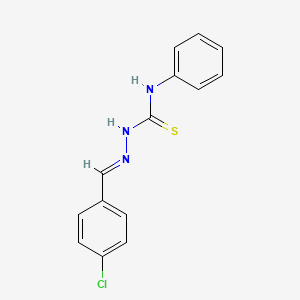

4-Chlorobenzaldehyde N-phenylthiosemicarbazone

Übersicht

Beschreibung

4-Chlorobenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C14H12ClN3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chlorobenzaldehyde N-phenylthiosemicarbazone can be synthesized through the reaction of 4-chlorobenzaldehyde with N-phenylthiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: The process may be optimized for higher yield and purity through advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chlorobenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with N-phenylthiosemicarbazide. The general procedure includes:

-

Reagents :

- 4-Chlorobenzaldehyde

- N-Phenylthiosemicarbazide

- Solvent (commonly methanol or ethanol)

-

Procedure :

- Dissolve N-phenylthiosemicarbazide in the solvent.

- Add 4-chlorobenzaldehyde to the solution.

- Heat the mixture under reflux for several hours.

- Allow the solution to cool, filter the precipitate, and wash it with cold solvent to obtain the pure compound.

This method yields a yellow crystalline solid that can be characterized using techniques such as IR spectroscopy, NMR, and X-ray crystallography.

Biological Activities

This compound exhibits significant biological activities, making it a candidate for pharmaceutical applications:

- Antitumor Activity : Studies have shown that thiosemicarbazones can inhibit tumor growth by interfering with DNA biosynthesis. For instance, transition metal complexes of thiosemicarbazones have demonstrated potent antitumor effects against various cancer cell lines, including colorectal carcinoma (HCT 116) with IC50 values as low as 0.07–0.12 μM .

- Antibacterial Properties : The compound has been tested against several bacterial strains, showing effectiveness comparable to standard antibiotics like ampicillin. Its metal complexes often exhibit enhanced antibacterial activity due to improved solubility and bioavailability .

- Antifungal and Antiviral Activities : Thiosemicarbazones are also known for their antifungal and antiviral properties, which are attributed to their ability to chelate metal ions essential for microbial growth .

Coordination Chemistry

This compound can act as a bidentate ligand, coordinating with various transition metals to form complexes that exhibit enhanced biological activities:

| Metal Complex | Biological Activity | IC50 (μM) |

|---|---|---|

| [Pd(4-ClPhTSC)2] | Antitumor | 0.07–0.12 |

| [Cu(4-ClPhTSC)Cl] | Antibacterial against E. coli | Not specified |

| [Zn(4-ClPhTSC)Cl2] | Antifungal | Not specified |

These metal complexes have shown improved efficacy in targeting cancer cells and pathogens compared to their non-complexed counterparts .

Case Studies

Several case studies highlight the applications of this compound in research:

- Study on Anticancer Activity : A study demonstrated that palladium(II) complexes derived from thiosemicarbazones exhibited significant cytotoxicity against HCT 116 cells, indicating their potential as chemotherapeutic agents .

- Metal Complex Formation : Research on coordination compounds revealed that thiosemicarbazones could effectively stabilize transition metals, enhancing their solubility and biological activity .

Wirkmechanismus

The mechanism of action of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that exhibit biological activity. The compound may also interfere with cellular processes by inhibiting enzymes or disrupting cellular membranes .

Vergleich Mit ähnlichen Verbindungen

- 4-Chlorobenzaldehyde N-ethylthiosemicarbazone

- 2-Chlorobenzaldehyde N-phenylthiosemicarbazone

- 4-Chlorobenzaldehyde N-cyclohexylthiosemicarbazone

- 3-Chlorobenzaldehyde N-phenylthiosemicarbazone

Comparison: 4-Chlorobenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications .

Biologische Aktivität

Overview

4-Chlorobenzaldehyde N-phenylthiosemicarbazone (C14H12ClN3S) is a thiosemicarbazone derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential as an antimicrobial, antifungal, anticancer, and antiviral agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Metal Ion Binding : The compound can form complexes with metal ions, enhancing its biological efficacy.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, disrupting normal cellular functions.

- Cell Membrane Interaction : The compound can affect cellular membranes, leading to altered permeability and function.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant antifungal activity |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.5 | |

| HeLa (cervical cancer) | 12.3 | |

| A549 (lung cancer) | 18.7 |

Study on Antiviral Activity

A notable study evaluated the antiviral properties of thiosemicarbazones, including this compound, against the Bovine Viral Diarrhea Virus (BVDV). The compound demonstrated significant antiviral activity with an EC50 value of approximately 2.7 µM, suggesting potential for development as an antiviral agent against related viruses such as Hepatitis C .

Synthesis and Characterization

The synthesis of this compound involves the reaction between 4-chlorobenzaldehyde and N-phenylthiosemicarbazide in ethanol under reflux conditions. This method yields a product that is subsequently purified through recrystallization.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of thiosemicarbazones. Modifications in the molecular structure have been shown to influence biological activity significantly. For instance, substituents on the benzaldehyde ring can enhance or reduce the compound's potency against various pathogens .

Eigenschaften

IUPAC Name |

1-[(E)-(4-chlorophenyl)methylideneamino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3S/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVFOPFFNVHUJE-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430626 | |

| Record name | NSC231522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74959-65-2 | |

| Record name | NSC231522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.